2',3'-Dioxo-3',6'-dihydro-2'H-spiro[cyclohexane-1,5'-pyrrolo[2,1-A]isoquinoline]-1'-carbonitrile
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Overview
Description
2’,3’-Dioxo-3’,6’-dihydro-2’H-spiro[cyclohexane-1,5’-pyrrolo[2,1-A]isoquinoline]-1’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration
Preparation Methods
The synthesis of 2’,3’-Dioxo-3’,6’-dihydro-2’H-spiro[cyclohexane-1,5’-pyrrolo[2,1-A]isoquinoline]-1’-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cycloaddition reaction, where starting materials such as cyclohexanone and isoquinoline derivatives undergo a series of reactions to form the spiro compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
2’,3’-Dioxo-3’,6’-dihydro-2’H-spiro[cyclohexane-1,5’-pyrrolo[2,1-A]isoquinoline]-1’-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form .
Scientific Research Applications
2’,3’-Dioxo-3’,6’-dihydro-2’H-spiro[cyclohexane-1,5’-pyrrolo[2,1-A]isoquinoline]-1’-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structure suggests it could interact with biological targets in unique ways, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2’,3’-Dioxo-3’,6’-dihydro-2’H-spiro[cyclohexane-1,5’-pyrrolo[2,1-A]isoquinoline]-1’-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest it may affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar compounds to 2’,3’-Dioxo-3’,6’-dihydro-2’H-spiro[cyclohexane-1,5’-pyrrolo[2,1-A]isoquinoline]-1’-carbonitrile include other spiro compounds and isoquinoline derivatives. These compounds share structural similarities but differ in their specific functional groups and reactivity. For example:
Spiro[indoline-3,3’-pyrrolo[2,1-a]isoquinoline]: This compound has a similar spiro structure but with different substituents, leading to variations in its chemical and biological properties.
Indane-1,3-dione derivatives: These compounds share the spiro configuration but have different core structures, resulting in distinct reactivity and applications.
The uniqueness of 2’,3’-Dioxo-3’,6’-dihydro-2’H-spiro[cyclohexane-1,5’-pyrrolo[2,1-A]isoquinoline]-1’-carbonitrile lies in its specific combination of functional groups and spiro structure, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C18H16N2O2 |
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Molecular Weight |
292.3 g/mol |
IUPAC Name |
2,3-dioxospiro[6H-pyrrolo[2,1-a]isoquinoline-5,1'-cyclohexane]-1-carbonitrile |
InChI |
InChI=1S/C18H16N2O2/c19-11-14-15-13-7-3-2-6-12(13)10-18(8-4-1-5-9-18)20(15)17(22)16(14)21/h2-3,6-7H,1,4-5,8-10H2 |
InChI Key |
SICPEFQZXHFCAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C(C(=O)C(=O)N24)C#N |
Origin of Product |
United States |
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